molecular formula C24H28Cl2N2O3S B3537346 (4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B3537346
M. Wt: 495.5 g/mol
InChI Key: GOYJMMWEDZAGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.

    Incorporation of the Dichlorophenyl Moiety: The final step involves the coupling of the dichlorophenyl group to the sulfonylated piperidine ring using suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Piperidine: The core structure of the compound, which is a six-membered nitrogen-containing ring.

    Dichlorophenyl Sulfone: Contains the dichlorophenyl and sulfonyl groups but lacks the piperidine ring.

Uniqueness

(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl2N2O3S/c25-21-6-7-22(26)23(17-21)32(30,31)28-14-10-20(11-15-28)24(29)27-12-8-19(9-13-27)16-18-4-2-1-3-5-18/h1-7,17,19-20H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJMMWEDZAGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 2
Reactant of Route 2
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 3
Reactant of Route 3
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 4
Reactant of Route 4
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 5
Reactant of Route 5
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Reactant of Route 6
Reactant of Route 6
(4-Benzylpiperidin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.